![molecular formula C15H17BrN2S B3823506 ethyl N,N'-diphenylimidothiocarbamate hydrobromide](/img/structure/B3823506.png)
ethyl N,N'-diphenylimidothiocarbamate hydrobromide
Overview
Description
Ethyl N,N'-diphenylimidothiocarbamate hydrobromide (EPDIC) is a chemical compound that has been widely used in scientific research for its ability to inhibit the activity of metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix proteins. EPDIC has been studied for its potential applications in cancer research, inflammation, and cardiovascular disease.
Mechanism of Action
Ethyl N,N'-diphenylimidothiocarbamate hydrobromide inhibits the activity of metalloproteinases by binding to the active site of the enzyme. This prevents the enzyme from breaking down extracellular matrix proteins, which can lead to decreased cell migration and invasion.
Biochemical and Physiological Effects
ethyl N,N'-diphenylimidothiocarbamate hydrobromide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of metalloproteinases, ethyl N,N'-diphenylimidothiocarbamate hydrobromide has been shown to induce apoptosis (programmed cell death) in cancer cells and to decrease the production of pro-inflammatory cytokines. ethyl N,N'-diphenylimidothiocarbamate hydrobromide has also been shown to have a protective effect on the cardiovascular system, by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl N,N'-diphenylimidothiocarbamate hydrobromide in lab experiments is its ability to specifically target metalloproteinases, which can be difficult to inhibit using other compounds. However, ethyl N,N'-diphenylimidothiocarbamate hydrobromide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are a number of potential future directions for research on ethyl N,N'-diphenylimidothiocarbamate hydrobromide. One area of interest is the development of more potent and selective inhibitors of metalloproteinases, which could have applications in a range of diseases and conditions. In addition, further research is needed to understand the mechanisms by which ethyl N,N'-diphenylimidothiocarbamate hydrobromide induces apoptosis and reduces inflammation, which could lead to the development of new therapeutic strategies. Finally, there is potential for the development of new formulations of ethyl N,N'-diphenylimidothiocarbamate hydrobromide that address its solubility and toxicity limitations.
Scientific Research Applications
Ethyl N,N'-diphenylimidothiocarbamate hydrobromide has been used in scientific research to study the role of metalloproteinases in various diseases and conditions. For example, ethyl N,N'-diphenylimidothiocarbamate hydrobromide has been shown to inhibit the activity of matrix metalloproteinases (MMPs) in cancer cells, leading to decreased tumor growth and invasion. In addition, ethyl N,N'-diphenylimidothiocarbamate hydrobromide has been studied for its potential applications in the treatment of inflammation and cardiovascular disease.
properties
IUPAC Name |
[anilino(ethylsulfanyl)methylidene]-phenylazanium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S.BrH/c1-2-18-15(16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14;/h3-12H,2H2,1H3,(H,16,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJCDSMSNBVLNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=[NH+]C1=CC=CC=C1)NC2=CC=CC=C2.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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